molecular formula C6H12N4 B12211679 3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine

3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine

Cat. No.: B12211679
M. Wt: 140.19 g/mol
InChI Key: FXVXCWWBFBEURF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by a triazole ring substituted with a methyl group at the 5-position and a propan-1-amine group at the 3-position. The 1,2,4-triazole ring is known for its wide range of biological activities and is commonly found in various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine can be achieved through multiple synthetic routes. One common method involves the reaction of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with propan-1-amine under appropriate reaction conditions. The reaction typically requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amine derivatives .

Scientific Research Applications

3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine

InChI

InChI=1S/C6H12N4/c1-5-8-6(10-9-5)3-2-4-7/h2-4,7H2,1H3,(H,8,9,10)

InChI Key

FXVXCWWBFBEURF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)CCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.